molecular formula C7H4BrClN2 B2716238 8-Bromo-5-chloroimidazo[1,5-a]pyridine CAS No. 1427324-31-9

8-Bromo-5-chloroimidazo[1,5-a]pyridine

Cat. No.: B2716238
CAS No.: 1427324-31-9
M. Wt: 231.48
InChI Key: LOLLNLWWRVQKEN-UHFFFAOYSA-N
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Description

“8-Bromo-5-chloroimidazo[1,5-a]pyridine” is an organic chemical synthesis intermediate . It is slightly soluble in water .


Molecular Structure Analysis

The molecular weight of “this compound” is 231.48 . The InChI code is 1S/C7H4BrClN2/c8-5-1-2-7(9)11-4-10-3-6(5)11/h1-4H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

8-Bromo-5-chloroimidazo[1,5-a]pyridine has been utilized in various chemical syntheses and reactions. For instance, its derivatives have been involved in copper-catalyzed cross-coupling reactions, demonstrating effectiveness in forming vinyl C-N and C-O bonds under mild conditions and low catalyst loading, highlighting its versatility and functional group tolerance (Kabir et al., 2010). Additionally, it has been used in the synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing its potential in facilitating straightforward and efficient chemical reactions (Shaabani et al., 2006).

Molecular Docking and Drug Design

In the realm of drug design, this compound derivatives have been synthesized and analyzed for their potential as tyrosyl-tRNA synthetase inhibitors. These studies involve structural elucidation, Hirshfeld surface analysis, and molecular docking, indicating the compound's relevance in medicinal chemistry (Jabri et al., 2023).

Corrosion Inhibition

Research has also explored the use of this compound derivatives in corrosion science. These derivatives have shown significant performance as inhibitors against mild steel corrosion, indicating their practical application in industrial and engineering fields (Saady et al., 2021).

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is recognized for its broad range of applications in medicinal chemistry. This includes potential uses in anticancer, antimicrobial, antiviral, and other therapeutic domains, underscoring its significance in the development of new pharmaceuticals (Deep et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Properties

IUPAC Name

8-bromo-5-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-4-10-3-6(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLLNLWWRVQKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427324-31-9
Record name 8-bromo-5-chloroimidazo[1,5-a]pyridine
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